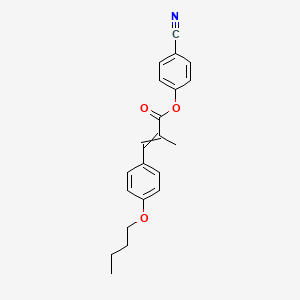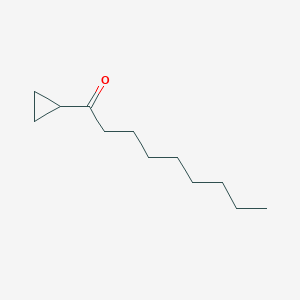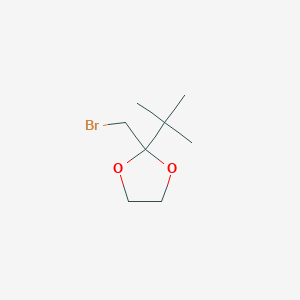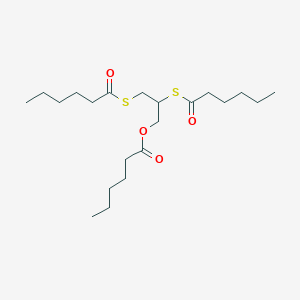
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound belonging to the class of glycol ethers and alkylphenols. It is characterized by a long chain of ethoxy groups attached to a phenoxy group, which is further substituted with a 2,4,4-trimethylpentan-2-yl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the ethoxylation of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The process involves the sequential addition of ethylene oxide to the phenol, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors where ethylene oxide is added to 4-(2,4,4-trimethylpentan-2-yl)phenol in a controlled manner. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various ethoxylated derivatives, aldehydes, carboxylic acids, and simpler alcohols .
Applications De Recherche Scientifique
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a solubilizing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Used in the production of detergents, paints, and coatings due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes and proteins, enhancing their solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol Ethoxylate: Similar in structure but with a nonyl group instead of a 2,4,4-trimethylpentan-2-yl group.
Octylphenol Ethoxylate: Contains an octyl group instead of a 2,4,4-trimethylpentan-2-yl group.
Nonylphenol Ethoxylate: Another similar compound with a nonyl group.
Uniqueness
2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which imparts distinct physicochemical properties such as higher hydrophobicity and stability compared to other ethoxylated phenols .
Propriétés
Numéro CAS |
59935-87-4 |
|---|---|
Formule moléculaire |
C32H58O10 |
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy](114C)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-31(2,3)28-32(4,5)29-6-8-30(9-7-29)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33/h6-9,33H,10-28H2,1-5H3/i26+2 |
Clé InChI |
VJYAJQFKKLYARJ-XTTHZMQRSA-N |
SMILES isomérique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC[14CH2]OCCOCCOCCOCCOCCOCCOCCOCCO |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
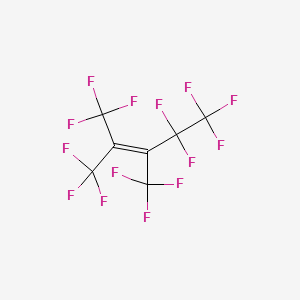
![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)

![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

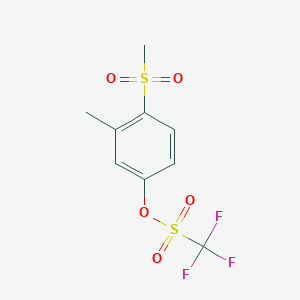

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)
